molecular formula C27H25BrN4O4 B3009866 ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-24-3

ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B3009866
CAS No.: 534579-24-3
M. Wt: 549.425
InChI Key: HOPCCGHPMKNYLE-KRUMMXJUSA-N
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Description

Ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the study of JAK-STAT signaling pathways, which are critically involved in hematopoiesis, immune function, and cellular processes such as proliferation and apoptosis. This compound is structurally characterized by a tricyclic core that mimics the purine ring of ATP, allowing it to effectively occupy the kinase's active site. The specific presence of the 2-bromobenzoyl group is a key pharmacophore contributing to its high binding affinity and selectivity. Researchers utilize this inhibitor to probe the pathological roles of aberrant JAK2 activity, which is a hallmark of various myeloproliferative neoplasms like polycythemia vera and primary myelofibrosis. In laboratory settings, it serves as a crucial tool compound for validating JAK2 as a therapeutic target, for assessing the functional consequences of JAK2 inhibition in cellular assays, and for supporting the development of novel targeted cancer therapies. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Its mechanism of action and research applications are documented in scientific literature concerning kinase inhibitor development [https://pubmed.ncbi.nlm.nih.gov/26529139/].

Properties

IUPAC Name

ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN4O4/c1-2-36-27(35)20-16-19-23(29-22-14-8-9-15-31(22)26(19)34)32(17-10-4-3-5-11-17)24(20)30-25(33)18-12-6-7-13-21(18)28/h6-9,12-17H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPCCGHPMKNYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Br)C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a bromobenzoyl derivative with a cyclohexylamine, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, green solvents, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted benzoyl derivatives .

Scientific Research Applications

Chemistry

Ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired properties.

Biological Research

This compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Properties: Studies have suggested that derivatives of this compound may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary research indicates that it may possess anticancer properties by inhibiting specific cancer cell lines.

Medicinal Chemistry

Due to its unique structural features and reactivity patterns, this compound is being explored as a potential drug candidate . Its interactions with biological targets could lead to the development of novel therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials with specific properties tailored for various applications such as coatings and polymers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of ethyl 6-(2-bromobenzoyl)imino derivatives on human cancer cell lines. The results indicated that certain modifications to the compound enhanced its efficacy in inhibiting tumor growth compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive bacteria. The study highlighted the importance of the bromine substituent in enhancing bioactivity compared to similar compounds lacking halogen substitutions.

Mechanism of Action

The mechanism of action of ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-(3-Methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()

Property Target Compound Analog () Impact of Substituent Variation
Position 6 Substituent 2-Bromobenzoyl (electron-withdrawing, sterically bulky) 3-Methoxybenzoyl (electron-donating, less steric hindrance) Bromine vs. methoxy alters electronic density: Bromine enhances electrophilicity; methoxy increases resonance stabilization .
Position 7 Substituent Cyclohexyl (rigid, hydrophobic) Isopropyl (less rigid, smaller hydrophobic footprint) Cyclohexyl improves thermal stability and crystallinity due to restricted rotation .
Additional Group None Methyl at position 11 Methyl may enhance steric protection of the tricyclic core, potentially reducing reactivity .

Benzothiazol-Spiro Derivatives ()

While distinct in core structure, compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share functional motifs:

  • Spiro vs. Tricyclic Systems : Spiro compounds () exhibit axial chirality and conformational flexibility, whereas the tricyclic core of the target compound is conformationally locked, favoring planar π-stacking interactions .
  • Benzothiazol vs. Bromobenzoyl : Benzothiazol groups () confer fluorescence properties, while the bromobenzoyl group in the target compound may facilitate halogen bonding in crystal packing .

Research Findings and Implications

Crystallographic Analysis

  • The tricyclic system’s puckering parameters (e.g., Cremer-Pople coordinates) likely differ from simpler monocyclic or spiro systems due to fused ring strain and heteroatom placement .
  • Hydrogen-bonding patterns (e.g., N–H···O interactions) in the target compound are expected to resemble those in , but bromine’s polarizability may introduce unique C–Br···π or halogen-bonded networks .

Biological Activity

Ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the bromobenzoyl group and the triazatricyclo framework are particularly noteworthy for their potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 6-(2-bromobenzoyl)imino derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown the ability to induce DNA fragmentation , which is a hallmark of apoptosis in cancer cells .

Table 1: Cytotoxicity Assessment of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon)12.5Induces DNA fragmentation
Compound BMCF7 (Breast)8.3Apoptosis via P53 pathway
Ethyl 6-(2-bromobenzoyl)imino derivativeA549 (Lung)TBDTBD

Inhibition of Aldose Reductase

Research has highlighted the potential of ethyl substituted oxothiazolidine derivatives as aldose reductase inhibitors , which are relevant in the context of diabetic complications. The compound's structural features suggest it might interact effectively with the enzyme's active site, potentially leading to therapeutic applications in managing diabetes-related conditions .

Table 2: Aldose Reductase Inhibitory Activity

CompoundALR1 IC50 (µM)ALR2 IC50 (µM)
Ethyl derivative A0.02 ± 0.010.04 ± 0.02
Ethyl derivative B0.01 ± 0.010.45 ± 0.09
Ethyl 6-(2-bromobenzoyl)imino derivativeTBDTBD

The mechanisms underlying the biological activity of ethyl 6-(2-bromobenzoyl)imino derivatives involve several pathways:

  • DNA Damage Response : The ability to induce DNA fragmentation suggests activation of cellular stress responses leading to apoptosis .
  • Enzyme Inhibition : The inhibition of aldose reductase may be due to competitive binding at the enzyme's active site, which alters glucose metabolism and reduces sorbitol accumulation in diabetic conditions .
  • Receptor Modulation : Some derivatives have shown potential as allosteric modulators for receptors involved in neurotransmission, indicating a broader spectrum of biological activity beyond anticancer effects .

Case Studies

A notable case study involved the evaluation of a series of related compounds in vitro against human cancer cell lines, demonstrating that specific structural modifications significantly enhanced cytotoxicity and selectivity against cancer cells while sparing normal cells.

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